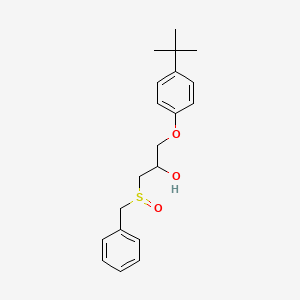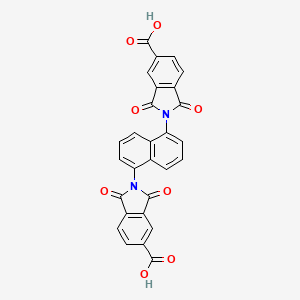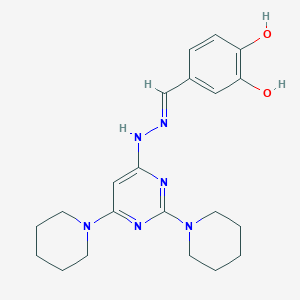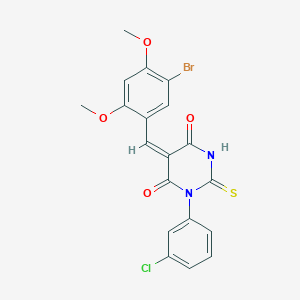
1-(benzylsulfinyl)-3-(4-tert-butylphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzylsulfinyl)-3-(4-tert-butylphenoxy)-2-propanol, commonly known as PAPB, is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. PAPB is a white crystalline powder that belongs to the family of sulfoxides. It has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of PAPB is not fully understood. However, studies have suggested that PAPB exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. PAPB has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, PAPB has been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation and apoptosis.
Biochemical and Physiological Effects:
PAPB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. Additionally, PAPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, PAPB has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
実験室実験の利点と制限
PAPB has several advantages for lab experiments. It is a chiral compound that can be easily synthesized with high enantioselectivity. Additionally, PAPB has been found to exhibit various biological activities, making it a potential therapeutic agent for the treatment of various diseases. However, PAPB also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of PAPB. One area of research is the development of PAPB as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to determine the mechanism of action of PAPB and its safety and efficacy in humans. Furthermore, the synthesis of PAPB using greener and more sustainable methods is an area of research that could have significant environmental benefits. Finally, the use of PAPB in combination with other therapeutic agents could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, PAPB is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. PAPB has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer and viral infections. However, further studies are needed to determine its safety and efficacy in humans. The development of PAPB using greener and more sustainable methods is an area of research that could have significant environmental benefits.
合成法
PAPB has been synthesized using various methods, including asymmetric synthesis and resolution. One of the most common methods for synthesizing PAPB is through the asymmetric synthesis of 1-(benzylsulfinyl)propan-2-ol, followed by the reaction of the resulting product with 4-tert-butylphenol. Another method involves the resolution of racemic PAPB using chiral HPLC columns. These methods have been found to produce high yields of PAPB with high enantioselectivity.
科学的研究の応用
PAPB has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. PAPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. Additionally, PAPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, PAPB has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
特性
IUPAC Name |
1-benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3S/c1-20(2,3)17-9-11-19(12-10-17)23-13-18(21)15-24(22)14-16-7-5-4-6-8-16/h4-12,18,21H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQKPFKNQLPLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)


![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)
![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)

![2-(4-methylphenoxy)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6106660.png)